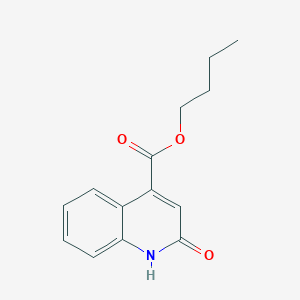

butyl 2-oxo-1H-quinoline-4-carboxylate

Description

Properties

CAS No. |

39497-04-6 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27g/mol |

IUPAC Name |

butyl 2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |

InChI Key |

VOTJGWSQELUWHD-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Isomeric SMILES |

CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)O |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that quinoline derivatives, including butyl 2-oxo-1H-quinoline-4-carboxylate, can act as potent anticancer agents. Research highlights the compound's ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

A study synthesized a series of quinoline derivatives and evaluated their antiproliferative effects against cancer cell lines. Among these derivatives, this compound demonstrated significant inhibition of VEGFR-2, leading to increased apoptosis in cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 expression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound's structure allows it to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Study: Inhibition of Bacterial Growth

In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The synthesized compounds were tested for their ability to inhibit DNA gyrase, demonstrating potential as novel antimicrobial agents .

Acetylcholinesterase Inhibition

Another promising application of this compound lies in its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Effects

A series of quinoline derivatives were evaluated for their inhibitory effects on acetylcholinesterase activity. The results indicated that this compound showed significant inhibition, suggesting its potential use in developing treatments for Alzheimer's disease by enhancing acetylcholine levels in the brain .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and functional group modifications. The ability to modify its structure allows researchers to enhance its biological activity and selectivity.

Synthetic Pathways

The synthesis often begins with the condensation of appropriate anilines with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core. Subsequent modifications can introduce various substituents that affect the compound's pharmacological properties .

Summary of Applications

Comparison with Similar Compounds

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()

- Molecular Formula: C₂₅H₂₇NO₃

- Molecular Weight : 389.49 g/mol

- logP : 5.5045 (high lipophilicity)

- Key Features: Incorporates a naphthyl substituent and a hexahydroquinoline core, enhancing steric bulk and hydrophobicity.

[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(3-bromophenyl)quinoline-4-carboxylate ()

- Molecular Formula : C₂₅H₂₂BrN₃O₃

- Molecular Weight: Not explicitly stated, but estimated >450 g/mol (based on formula).

- Key Features : Bromophenyl and pyrrolyl groups introduce electronegative and aromatic interactions, affecting solubility and receptor binding.

- Applications: Potential use in targeted therapies or as a fluorescent probe due to bromine’s heavy atom effect .

Butyl Acetate ()

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Boiling Point : 126°C

- logP : ~1.3 (moderate lipophilicity)

- Applications : Common solvent in paints, coatings, and pharmaceuticals .

Comparative Analysis

Key Observations:

Lipophilicity: The naphthyl and bromophenyl substituents in analogs drastically increase logP compared to simpler esters like butyl acetate . This compound likely exhibits intermediate lipophilicity, balancing solubility and membrane permeability.

Thermal Stability: Butyl acrylate analogs () decompose at >50°C, suggesting that quinoline carboxylates may require similar storage precautions (e.g., avoiding heat and light) .

Safety Profile: Butyl esters generally exhibit flammability (flash point ~37°C) and skin/eye irritation . These risks likely extend to quinoline derivatives, necessitating protective equipment during handling.

Research Findings and Implications

- Synthetic Utility: The SHELX system () is widely used for crystallographic analysis, implying that structural characterization of quinoline carboxylates may rely on similar tools for confirming stereochemistry and intermolecular interactions.

- Hydrogen Bonding: highlights the role of hydrogen bonding in molecular aggregation. The ketone and ester groups in this compound may facilitate crystal packing or ligand-receptor interactions.

- Environmental Impact: Butyl acrylate’s biodegradability (>70% in 28 days) suggests that quinoline carboxylates may also degrade under aerobic conditions, though their persistence requires further study.

Preparation Methods

Formation of the Quinolin-4-One Core

The Gould-Jacobs reaction, a classical method for synthesizing quinolin-4-ones, involves condensing aniline derivatives with diethyl ethoxymethylidenedimalonate. The reaction proceeds via a ketene intermediate, forming a 4-hydroxyquinoline-3-carboxylic acid ester. For butyl 2-oxo-1H-quinoline-4-carboxylate, substituting aniline with 2-aminobenzoic acid derivatives introduces the requisite carboxyl group at position 4. Cyclization under reflux in high-boiling solvents like diphenyl ether yields the 4-hydroxy intermediate, which is subsequently oxidized to the 2-oxo derivative using mild oxidizing agents like iodine in dimethyl sulfoxide.

Esterification with Butanol

The 4-carboxylic acid intermediate is esterified with butanol via acid-catalyzed Fischer esterification. Using concentrated sulfuric acid as a catalyst, the reaction is conducted under reflux for 6–8 hours, achieving yields of 70–85%. Alternatively, activating the carboxylic acid as an acid chloride (via thionyl chloride) followed by nucleophilic acyl substitution with butanol in the presence of triethylamine enhances efficiency, yielding 90–95% product.

Biere-Seelen Synthesis Pathway

Cyclization of Methyl Anthranilate

The Biere-Seelen method begins with methyl anthranilate (13 ) reacting with dimethyl acetylenedicarboxylate (14 ) in a Michael addition, forming an enaminoester intermediate (15 ). Cyclization under basic conditions (e.g., sodium methoxide in methanol) produces a diester-substituted quinolin-4-one (16 ). Hydrolysis with aqueous sodium hydroxide selectively cleaves the ester at position 2, yielding the 4-carboxylic acid derivative (17 ), which is decarboxylated thermally to generate 2-oxo-1H-quinoline-4-carboxylic acid.

Butyl Ester Formation

The carboxylic acid is esterified with butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This coupling method avoids harsh acidic conditions, achieving 80–88% yields. The reaction is typically complete within 4 hours at room temperature, with the urea byproduct removed via filtration.

Direct Esterification of 2-Oxo-1H-Quinoline-4-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

Starting from commercially available 2-oxo-1H-quinoline-4-carboxylic acid, Fischer esterification with butanol and sulfuric acid (1:5 molar ratio) under reflux for 12 hours yields the butyl ester in 75–80% purity. Excess butanol drives the equilibrium toward ester formation, though prolonged heating may degrade the quinoline core.

Coupling Agent-Mediated Esterification

Activating the carboxylic acid with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) facilitates esterification with butanol at 60°C. This method, adapted from peptide coupling protocols, achieves 92% yield within 3 hours and minimizes side reactions.

Catalytic Esterification Using Magnetic Nanoparticles

Catalyst Synthesis and Characterization

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a magnetically recoverable catalyst, is synthesized via sequential functionalization of iron oxide nanoparticles. The sulfonic acid groups act as Brønsted acid sites, enhancing esterification efficiency. Characterization by FT-IR, TEM, and VSM confirms core-shell morphology and superparamagnetic properties (magnetization saturation: 45 emu/g).

Solvent-Free Esterification Conditions

The catalyst (10 mg) promotes esterification of 2-oxo-1H-quinoline-4-carboxylic acid with butanol under solvent-free conditions at 80°C. Reaction completion within 30 minutes is monitored by TLC, with the catalyst magnetically separated and reused for 10 cycles without significant activity loss (yield drop: <5%). This method achieves 94% yield, outperforming traditional homogeneous catalysts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Gould-Jacobs + Esterification | 70–85 | 12–24 hours | None | High (toxic solvents) |

| Biere-Seelen + Coupling | 80–88 | 6–8 hours | None | Moderate |

| Direct Fischer Esterification | 75–80 | 12 hours | None | Moderate |

| Magnetic Nanoparticle | 94 | 0.5 hours | 10 cycles | Low (solvent-free) |

The magnetic nanoparticle method stands out for its rapid kinetics, high yield, and sustainability, though it requires specialized catalyst synthesis. Traditional methods remain relevant for small-scale laboratory preparations.

Q & A

Q. What are the established synthetic routes for butyl 2-oxo-1H-quinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous quinoline carboxylates are synthesized via:

- Step 1 : Condensation of substituted anilines with β-ketoesters under acidic conditions to form the quinoline core.

- Step 2 : Esterification with butanol using catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide) .

- Critical Parameters : Temperature (70–100°C), solvent polarity (e.g., toluene vs. DMF), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts reactions) significantly affect regioselectivity and yield .

- Example : In related compounds, AlCl₃-mediated cyclization at 378 K achieved 73% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and carbonyl groups. For instance, quinoline protons resonate at δ 6.95–8.20 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .

- X-ray Diffraction : Single-crystal studies resolve tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks. Software like SHELX refines anisotropic displacement parameters .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .

Q. How does pH and solvent polarity affect the stability of this compound?

- Methodological Answer :

- Stability Tests : Accelerated degradation studies in buffers (pH 1–13) and solvents (e.g., ethanol, DMSO) monitor hydrolysis via HPLC.

- Key Findings : Ester groups hydrolyze rapidly in alkaline conditions (pH > 10), while acidic media (pH < 3) stabilize the lactam ring .

- Storage Recommendations : Store in anhydrous solvents (e.g., THF) at –20°C to prevent ester cleavage .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d,p) optimizes geometry and computes frontier orbitals (HOMO/LUMO). For similar quinolines, HOMO localization on the lactam ring predicts nucleophilic attack sites .

- NBO Analysis : Identifies hyperconjugative interactions (e.g., n→π* in carbonyl groups) that stabilize tautomeric forms .

- MD Simulations : Solvent interaction energies explain solubility trends (e.g., higher solubility in polar aprotic solvents) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, reaction mechanisms)?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized values. Discrepancies >0.05 Å suggest crystal packing effects .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O) tracks ester hydrolysis pathways. Conflicting data may arise from solvent-assisted vs. acid-catalyzed mechanisms .

- Software Tools : WinGX integrates crystallographic data with molecular dynamics to model lattice effects .

Q. How do substituents on the quinoline core influence biological activity, and what are the design principles for analogs?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups at C-2) and assay against target enzymes (e.g., kinases). For example, methoxy groups enhance membrane permeability in isoquinoline analogs .

- Crystallographic Insights : Hydrogen-bonding motifs (e.g., C–H⋯O interactions in packing diagrams) guide bioisostere design .

- Pharmacophore Modeling : Overlay docking poses (e.g., AutoDock Vina) to identify critical interactions (e.g., π-stacking with aromatic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.